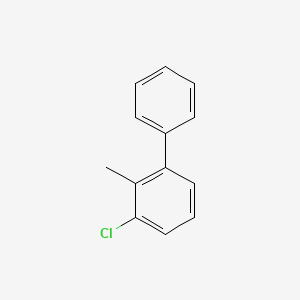

3-Chloro-2-methylbiphenyl

説明

Contextualization of Biphenyl (B1667301) Scaffolds in Organic Chemistry

Biphenyls are a class of organic compounds characterized by two phenyl rings linked by a single carbon-carbon bond. arabjchem.org This structural motif serves as a fundamental building block in a vast array of molecules, including natural products, pharmacologically active compounds, and chiral reagents. arabjchem.orgrsc.org The biphenyl structure is relatively non-reactive in its unfunctionalized form; however, it can undergo substitution reactions typical of benzene (B151609), such as halogenation, allowing for the introduction of various functional groups. arabjchem.orgwikipedia.org This functionalization is key to its utility, enabling the synthesis of more complex molecules with diverse applications. arabjchem.org Substituted biphenyls are crucial intermediates in the production of heteroaromatic and polycyclic aromatic compounds. arabjchem.org

Overview of Halogenated Biphenyls: Structure and Relevance in Research

Halogenated biphenyls are derivatives of biphenyl where one or more hydrogen atoms are replaced by halogens (fluorine, chlorine, bromine, or iodine). This class of compounds, particularly polychlorinated biphenyls (PCBs) and polybrominated biphenyls (PBBs), has been extensively produced for industrial applications due to their high thermal stability, non-flammability, and excellent dielectric properties. researchgate.net They have been used as heat transfer fluids, dielectric fluids in transformers and capacitors, and plasticizers. researchgate.netscivisionpub.com

The structure of halogenated biphenyls, specifically the number and position of the halogen atoms, significantly influences their physical, chemical, and biological properties. cdnsciencepub.com The substitution pattern affects the molecule's conformation, particularly the degree of rotation around the biphenyl bond, which can lead to a phenomenon known as atropisomerism. chemistnotes.comlibretexts.org This structural diversity has made halogenated biphenyls a subject of significant research interest, not only due to their industrial importance but also their environmental persistence and potential biological activities. researchgate.netnih.gov

Importance of 3-Chloro-2-methylbiphenyl within Biphenyl Derivatives

This compound, with the chemical formula C₁₃H₁₁Cl, is a specific substituted biphenyl that holds importance as a synthetic intermediate. nih.govchembk.com Its structure, featuring a chlorine atom at the 3-position and a methyl group at the 2-position of one of the phenyl rings, creates a unique steric and electronic environment. This specific substitution pattern is crucial for its application in the synthesis of more complex molecules, such as pyrethroid insecticides. researchgate.net The presence of both a halogen and a methyl group on the same ring allows for a range of chemical modifications, including further substitution reactions or reactions involving the methyl group.

The arrangement of substituents in this compound also introduces the potential for atropisomerism, a type of stereoisomerism arising from hindered rotation around a single bond. pharmaguideline.comnumberanalytics.com The steric hindrance caused by the ortho-methyl group can restrict the free rotation of the phenyl rings, potentially leading to separable, non-superimposable conformers. chemistnotes.comlibretexts.org This stereochemical aspect adds another layer of complexity and research interest to the molecule.

Current Research Landscape and Gaps

Current research involving this compound and related compounds primarily focuses on their synthesis and application as intermediates in organic synthesis. researchgate.netchemsrc.com For instance, studies have explored its efficient industrial synthesis via nickel-catalyzed cross-coupling reactions. researchgate.netchemsrc.com The compound serves as a key precursor for producing molecules like 3-hydroxymethyl-2-methylbiphenyl, another intermediate in the synthesis of insecticides. chembk.com

While its role as a synthetic building block is established, there appear to be gaps in the publicly available research regarding a comprehensive investigation of its unique physicochemical properties and potential biological activities beyond its use in insecticide synthesis. Detailed studies on its atropisomeric properties, such as the energy barrier to rotation and the isolation of individual atropisomers, are not extensively documented in the provided search results. Furthermore, while halogenated biphenyls as a class are studied for their biological effects, specific toxicological or pharmacological profiles for this compound are not prominently featured. Future research could therefore be directed towards a deeper understanding of its stereochemistry and a broader screening for potential biological applications.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 20261-24-9 | nih.gov |

| Molecular Formula | C₁₃H₁₁Cl | nih.gov |

| Molecular Weight | 202.68 g/mol | nih.gov |

| Boiling Point | 102-105 °C (at 0.65 mmHg) | chemsrc.comchemsynthesis.com |

| Density | 1.137 g/mL | chemsrc.comchemsynthesis.com |

| Refractive Index | 1.601 | chemsrc.comchemsynthesis.com |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of chemical compounds. For this compound, various spectroscopic techniques are employed.

| Spectroscopy Type | Availability | Source |

| ¹H NMR Spectra | Available from suppliers like Sigma-Aldrich Co. LLC. | nih.gov |

| Mass Spectrometry | Available. | nih.gov |

Synthesis of this compound

Several synthetic routes have been developed for the preparation of this compound. A notable industrial method involves a non-ligated nickel(II) chloride-catalyzed cross-coupling reaction. researchgate.netchemsrc.com This process utilizes the reaction of an aryl Grignard reagent with a haloarene. researchgate.netchemsrc.com Specifically, it can be produced from 2,6-dichlorotoluene (B125461) and bromobenzene. researchgate.net This method is considered advantageous for industrial applications as it avoids the use of toxic and expensive phosphine (B1218219) ligands and simplifies the purification process. researchgate.net

Another synthetic approach involves the reaction of 3-chloro-2-methylaniline (B42847). chemsrc.com The compound can also be formed as an intermediate in the synthesis of other complex molecules. For example, its deuterated form, this compound-d5, is synthesized via a Suzuki-Miyaura coupling reaction between 2-chloro-3-methylphenylboronic acid and chlorobenzene.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-chloro-2-methyl-3-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl/c1-10-12(8-5-9-13(10)14)11-6-3-2-4-7-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNXJARJANRFDKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70404753 | |

| Record name | 3-Chloro-2-methylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70404753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20261-24-9 | |

| Record name | 3-Chloro-2-methylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70404753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Chloro 2 Methylbiphenyl and Analogous Biphenyl Systems

Catalytic Cross-Coupling Strategies

Nickel-Catalyzed Approaches

Nickel catalysis provides a cost-effective and highly reactive platform for the synthesis of biphenyls. Its ability to activate less reactive C-Cl bonds makes it particularly valuable for industrial processes where starting materials are chosen based on economic considerations. thieme-connect.com

The industrial synthesis of 3-Chloro-2-methylbiphenyl has been successfully achieved using a non-ligated nickel(II) chloride catalyst. osti.gov This method involves the cross-coupling of an aryl Grignard reagent with a haloarene. osti.gov A key investigation focused on the synthesis of this compound, an intermediate for pyrethroid insecticides, from 2,6-dichlorotoluene (B125461). osti.gov The process was found to be economically viable by carefully controlling the molar ratio of magnesium and excluding oxygen to minimize undesired side reactions. osti.gov

However, scaling up nickel-catalyzed processes presents several challenges. Maintaining catalyst activity and selectivity, managing heat generated during the reaction, and ensuring process safety are significant hurdles. researchgate.net The use of air-sensitive reagents and catalysts often requires specialized equipment and rigorously controlled conditions, which can limit widespread industrial adoption. chemrxiv.org

Table 1: Industrial Synthesis of this compound via Nickel Catalysis

| Parameter | Details | Reference |

| Target Compound | This compound | osti.gov |

| Starting Material | 2,6-Dichlorotoluene | osti.gov |

| Catalyst | Non-ligated Nickel(II) Chloride | osti.gov |

| Reagents | Aryl Grignard reagents, Haloarenes | osti.gov |

| Key Process Controls | Suppressed molar ratio of magnesium, Exclusion of oxygen | osti.gov |

| Application | Intermediate for pyrethroid insecticides | osti.gov |

The Kumada-Tamao-Corriu coupling, first reported in 1972, is a seminal nickel-catalyzed cross-coupling reaction between Grignard reagents and aryl or vinyl halides. organic-chemistry.orgscispace.com This reaction is a method of choice for the low-cost synthesis of unsymmetrical biaryls on an industrial scale. organic-chemistry.org The synthesis of this compound specifically utilizes the cross-coupling of aryl Grignard reagents with haloarenes. sigmaaldrich.cn The reaction can be catalyzed by nickel(II) acetylacetonate. google.com

Mechanistically, the catalytic cycle is generally understood to involve the oxidative addition of the haloarene to a Ni(0) species, followed by transmetalation with the Grignard reagent, and concluding with reductive elimination to form the biphenyl (B1667301) product and regenerate the Ni(0) catalyst. scispace.com The use of 1,3-butadiene (B125203) as an additive has been shown to have a remarkable effect, significantly improving the yields of cross-coupling products by forming a bis-π-allyl nickel complex intermediate. scispace.com

A significant challenge in cross-coupling reactions is the undesired formation of homo-coupled products, where two identical molecules of a starting material react with each other. nih.gov This side reaction reduces the yield of the desired cross-coupled product and complicates purification. nih.gov

Several strategies have been developed to suppress homo-coupling in nickel-catalyzed reactions. One approach is to use a large excess of the less-reactive electrophile. nih.gov Another, more sophisticated strategy involves sequencing the reactions of the two different electrophiles by leveraging their different rates of oxidative addition to various nickel species within the catalytic cycle. nih.gov Additives can also play a crucial role; for instance, dimethylbenzoic acid (DMBA) has been found to suppress the homo-coupling of C(sp3) electrophiles. nih.gov In some systems, the choice of reductant and solvent is critical, as they can significantly influence the balance between the desired cross-coupling and the competing homo-coupling pathway. chinesechemsoc.org For example, while certain solvents might increase reactivity, they may also promote the formation of homo-coupling side products. nih.gov

Table 2: Strategies to Suppress Homo-coupling in Nickel-Catalyzed Reactions

| Strategy | Description | Reference |

| Excess Reactant | Using a large excess of the less-reactive electrophile to favor the cross-coupling pathway. | nih.gov |

| Sequential Addition | Leveraging different reaction rates of electrophiles with distinct nickel oxidation states. | nih.gov |

| Additives | Employing additives like dimethylbenzoic acid (DMBA) to inhibit the homo-coupling side reaction. | nih.gov |

| Solvent/Reductant Optimization | Selecting solvents and reductants that optimize the ratio of cross-coupled to homo-coupled products. | chinesechemsoc.org |

Palladium-Catalyzed Approaches

Palladium-catalyzed reactions, particularly the Suzuki-Miyaura coupling, are among the most widely used methods for synthesizing biphenyls due to their high functional group tolerance and generally mild reaction conditions.

The Suzuki-Miyaura reaction, first published by Akira Suzuki in 1979, involves the cross-coupling of an organoboron species (typically a boronic acid) with an organohalide, catalyzed by a palladium complex in the presence of a base. wikipedia.org This reaction is extensively used for the synthesis of substituted biphenyls. wikipedia.org

The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) catalyst, forming a Pd(II) intermediate. mdpi.com This is followed by transmetalation, where the organic group from the organoboron compound is transferred to the palladium center. The final step is reductive elimination, which forms the new carbon-carbon bond of the biphenyl product and regenerates the Pd(0) catalyst, allowing the cycle to continue. mdpi.com This method has been successfully applied to the synthesis of a wide variety of biphenyl derivatives, including those with complex and sensitive functional groups. rsc.orgscielo.br While highly effective, the use of less reactive aryl chlorides can be challenging and often requires highly active catalysts with bulky ligands or the use of additives to facilitate the reaction. thieme-connect.com

Kumada Cross-Coupling Techniques

The Kumada coupling, one of the first transition metal-catalyzed cross-coupling reactions developed, is a powerful method for the formation of carbon-carbon bonds. organic-chemistry.orgwikipedia.org This reaction typically involves the coupling of a Grignard reagent with an organic halide in the presence of a nickel or palladium catalyst. organic-chemistry.orgwikipedia.org For the synthesis of unsymmetrical biaryls like this compound, the Kumada coupling is a cost-effective choice. organic-chemistry.org The industrial synthesis of this compound has been reported via the cross-coupling of aryl Grignard reagents with haloarenes. sigmaaldrich.cn

The general mechanism for palladium-catalyzed Kumada coupling involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the Grignard reagent and subsequent reductive elimination to yield the biphenyl product and regenerate the catalyst. wikipedia.org Nickel-catalyzed versions are also widely used and are often preferred due to the lower cost of nickel. rsc.org

A general representation of the Kumada coupling for a biphenyl synthesis is shown below: Ar-MgX + Ar'-X' --(Pd or Ni catalyst)--> Ar-Ar' + MgXX'

Influence of Ligands and Stoichiometry on Selectivity

The selectivity and efficiency of the Kumada coupling are significantly influenced by the choice of ligands and the stoichiometry of the reactants. Ligands play a crucial role in stabilizing the metal center and modulating its reactivity. For instance, nickel(II) complexes with N-functionalized bis(diphenylphosphanyl)amine ligands have been shown to be active catalysts for Kumada coupling. rsc.orgrsc.org

Research has demonstrated that the electron-donating power of the N-substituent on these ligands directly impacts the catalytic activity and selectivity. rsc.orgrsc.org An increase in the electron-releasing nature of the substituent enhances the catalytic performance. rsc.orgrsc.org Specifically, a nickel complex with a tert-butyl substituent on the ligand, [Ni{tBuN(PPh2)2-κ2P}Cl2], exhibited the highest catalytic activity and selectivity. rsc.orgrsc.orgcuni.cz This is attributed to the facilitated reduction of the Ni(II) center to the active Ni(I) state by the Grignard reagent. rsc.orgrsc.orgcuni.cz

The stoichiometry of the Grignard reagent can also affect the product distribution. An excess of the Grignard reagent can sometimes lead to an increase in homo-coupling products, where two molecules of the Grignard reagent couple with each other. beilstein-journals.orgbeilstein-journals.org For example, in a study on the synthesis of 4-methoxybiphenyl, increasing the ratio of phenylmagnesium chloride to 4-bromoanisole (B123540) from 1:1 to 2:1 led to a more than three-fold increase in the yield of the biphenyl homo-coupling by-product. beilstein-journals.org

| Ligand N-Substituent (R') | Cross-Coupling Product Yield (YCROSS) | Homo-Coupling Product Yield (YHOMO) | Reference |

|---|---|---|---|

| (S)-CHMePh | 42-48% | ~20% | rsc.org |

| (CH2)3Si(OMe)3 | ~64% | ~13% | rsc.org |

| tBu | 90% | 2% | rsc.orgcuni.cz |

Other Transition Metal Catalysis (e.g., Iron, Cobalt)

While palladium and nickel catalysts are prevalent in cross-coupling reactions, the use of more earth-abundant and less expensive metals like iron and cobalt is an area of active research. banglajol.inforesearchgate.netrsc.org

Iron-catalyzed cross-coupling reactions have been explored for the synthesis of biphenyls. banglajol.info However, a significant challenge with iron catalysis is the tendency for extensive homo-coupling of the Grignard reagent, which can lead to a mixture of products. banglajol.info For example, the reaction of phenylmagnesium bromide with aryl halides in the presence of an iron(III) catalyst can produce both the desired cross-coupled biaryl and the homo-coupled biphenyl. banglajol.info Some success in suppressing homo-coupling has been achieved by using specific iron salts and additives. banglajol.info

Cobalt-catalyzed cross-coupling reactions also offer a viable alternative to palladium and nickel. researchgate.netrsc.org These reactions are believed to proceed through a different mechanism, potentially involving radical intermediates. researchgate.net Cobalt complexes have been successfully used to catalyze the coupling of aryl Grignards with aryl halides. researchgate.net The choice of ligand and the stoichiometry of the Grignard reagent are also critical in cobalt-catalyzed systems to achieve high yields of the cross-coupled product. researchgate.net

Alternative Synthetic Routes and Methodological Advancements

Beyond traditional cross-coupling methods, other synthetic strategies and process advancements are being developed to improve the efficiency, safety, and environmental impact of biphenyl synthesis.

Chloromethylation Reactions of Biphenyl Precursors

Chloromethylation of biphenyl is a method to introduce a chloromethyl group onto the biphenyl scaffold, which can then be a precursor for further transformations. rsc.orgresearchgate.net This reaction is typically an electrophilic substitution where biphenyl reacts with a chloromethylating agent, such as formaldehyde (B43269) and hydrochloric acid, in the presence of a Lewis acid catalyst like zinc chloride. researchgate.net The reaction can lead to a mixture of isomers, including 4-chloromethylbiphenyl, 2-chloromethylbiphenyl, and bis(chloromethyl)biphenyls. researchgate.netarabjchem.org The product distribution can be influenced by the reaction conditions and the catalyst used. researchgate.net For example, using certain metal triflates as catalysts can also effect the chloromethylation of biphenyl. researchgate.netarabjchem.org

| Reagents | Catalyst | Products | Reference |

|---|---|---|---|

| Formaldehyde, HCl | Zinc Chloride | Mixture of chloromethylbiphenyls and bis(chloromethyl)biphenyls | researchgate.net |

| Formalin, HCl | FeCl3 | 4-(chloromethyl)-1,1'-biphenyl (80% yield) | rsc.org |

| Dimethoxymethane, Chlorosulfonic acid | Zinc Iodide | 4-(chloromethyl)-1,1'-biphenyl (78% yield) | rsc.org |

Development of Facile and Efficient Synthetic Processes

Recent research has focused on developing more streamlined and environmentally friendly synthetic routes. A facile and efficient synthesis of 3-(chloromethyl)-2-methyl-1,1′-biphenyl, a key intermediate for certain insecticides, has been reported. asianpubs.orgasianpubs.org This improved four-step process avoids the use of highly toxic and hazardous reagents like thionyl chloride, lithium aluminum hydride, and methyl iodide, which were part of the traditional six-step synthesis. asianpubs.org The new method provides the final product in a high yield of 73.9% after simple purification. asianpubs.org

Another direct synthesis of 3-chloro-2-methyl[1,1'-biphenyl] involves the reaction of 3-chloro-2-methylaniline (B42847) with isoamyl nitrite (B80452) in benzene (B151609). prepchem.com The resulting diazonium salt reacts with the benzene solvent to form the biphenyl product. prepchem.com

Continuous Flow Methodologies (e.g., Grignard and Hydroxylation Reactions)

Continuous flow chemistry is emerging as a powerful tool for chemical synthesis, offering advantages in safety, efficiency, and scalability. vapourtec.comresearchgate.net The in-situ generation of Grignard reagents in a continuous flow system is particularly advantageous as it avoids the handling of these often pyrophoric and moisture-sensitive reagents. vapourtec.comresearchgate.net In this setup, an organohalide solution is passed through a packed bed of magnesium to generate the Grignard reagent, which can then be directly used in a subsequent reaction, such as a cross-coupling. vapourtec.com This approach allows for better control over the exothermic nature of Grignard formation and can improve selectivity by minimizing the formation of by-products. researchgate.net

Continuous flow reactors have also been applied to hydroxylation reactions of aromatic compounds. researchgate.netaidic.itcetjournal.it For instance, the direct hydroxylation of benzene to phenol (B47542) has been studied in a continuous membrane reactor. aidic.itcetjournal.it This system allows for the continuous removal of the phenol product, which can prevent over-oxidation and the formation of by-products like biphenyl. aidic.itcetjournal.it The application of such continuous flow processes to the synthesis and functionalization of this compound could offer significant improvements in process safety and efficiency. rsc.org

Preparation of Deuterated Analogues for Mechanistic Studies

The synthesis of isotopically labeled compounds, particularly deuterated analogues, is a cornerstone of mechanistic organic chemistry. In the study of biphenyl systems, including this compound, deuterium (B1214612) labeling provides an invaluable tool for elucidating reaction pathways, determining rate-limiting steps, and understanding the intimate details of bond-forming and bond-breaking events. The introduction of deuterium can be achieved through various synthetic strategies, including late-stage hydrogen-deuterium exchange (H/D exchange) or by employing deuterated starting materials in coupling reactions.

One of the primary applications for deuterated biphenyls is in the investigation of reaction mechanisms, such as those in transition-metal-catalyzed cross-coupling reactions. d-nb.infoacs.org By strategically placing deuterium atoms, chemists can track the fate of specific hydrogen atoms throughout a reaction sequence. Furthermore, the kinetic isotope effect (KIE), a change in the reaction rate upon isotopic substitution, can reveal whether a C-H (or C-D) bond is broken in the rate-determining step of a reaction. d-nb.info For instance, a minor KIE (kH/kD ≈ 1.2) observed in a nickel-catalyzed cross-coupling of a deuterated aldehyde suggested that the C(acyl)-H bond insertion and subsequent hydride-transfer were relatively fast processes and not the rate-determining step. d-nb.info

A direct method for preparing a deuterated analogue of this compound involves late-stage catalytic hydrogen-deuterium exchange. This approach is advantageous as it modifies the target molecule directly, eliminating the need for a multi-step synthesis with labeled precursors. For this compound, the methyl group can be deuterated via a palladium-on-carbon (Pd/C) catalyzed exchange reaction using a mixture of deuterated solvents. This method efficiently exchanges the benzylic protons for deuterium atoms under heating. The resulting compound, this compound-d5, serves as a crucial reference standard in nuclear magnetic resonance (NMR) spectroscopy for mechanistic and structural studies.

Beyond direct exchange on the final product, deuterated biphenyl analogues are often prepared by incorporating deuterium into the precursors used in their synthesis, such as in Suzuki-Miyaura cross-coupling reactions. sci-hub.seresearchgate.net This allows for the creation of specifically labeled compounds to probe the stereochemical and mechanistic aspects of the coupling process itself. sci-hub.se For example, using vicinally deuterated primary alkyl-9-BBN nucleophiles in Suzuki reactions has been employed to determine the stereochemical course of transmetalation to palladium. sci-hub.se

Various catalytic systems have been developed for the efficient deuteration of aryl halides and other precursors for biphenyl synthesis. Base-catalyzed H/D exchange using reagents like potassium tert-butoxide (KOt-Bu) in deuterated dimethyl sulfoxide (B87167) (DMSO-d6) is an effective method for labeling (hetero)arenes. researchgate.netosti.gov Another approach involves silver(I)-catalyzed H/D exchange, which provides a direct route for the deuteration of (hetero)aryl bromides using heavy water (D₂O) as the deuterium source. acs.org These methods are highly valuable as they provide access to a wide range of deuterated building blocks for mechanistic investigations. acs.orgacs.org

The tables below summarize representative methods for the preparation of deuterated biphenyls and their precursors.

Table 1: Late-Stage Deuteration of this compound

| Substrate | Catalyst | Solvent System | Conditions | Product | Application | Reference |

| This compound | 5 wt% Pd/C | iPrOD/D₂O (9:1 v/v) | 120°C, 24 h, Ar atm | This compound-d₅ | NMR reference for mechanistic studies |

Table 2: General Methods for Deuteration of Biphenyl Precursors

| Method | Catalyst / Base | Deuterium Source | Substrate Type | Key Features | Reference |

| Base-Catalyzed H/D Exchange | KOt-Bu | DMSO-d₆ | (Hetero)aryl bromides | Efficient, simple manipulation | researchgate.net |

| Ag(I)-Catalyzed H/D Exchange | Ag₂CO₃ | D₂O | (Hetero)aryl bromides | High efficiency, good site-selectivity | acs.org |

| Electrochemical Dehalogenative Deuteration | None (Electrochemical) | D₂O | (Hetero)aryl halides | Metal-free, mild conditions | chinesechemsoc.org |

| Pd-Catalyzed H-D Exchange | Pd/C-Al | D₂O | Aromatic esters | Selective deuteration at labile C-H positions | mdpi.com |

These synthetic methodologies provide a robust toolkit for researchers to prepare specifically deuterated analogues of this compound and related systems. The availability of these labeled compounds is essential for conducting detailed mechanistic studies that underpin our understanding of fundamental chemical transformations. acs.orgnih.gov

Reactivity Profiles and Derivatization Strategies for 3 Chloro 2 Methylbiphenyl and Its Derivatives

Chemical Transformations of the Chloromethyl Group

While 3-Chloro-2-methylbiphenyl does not inherently possess a chloromethyl group, its methyl substituent can be readily converted to a chloromethyl group (-CH₂Cl) via benzylic halogenation. This transformation is typically achieved through free-radical chlorination, often using reagents like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) with a radical initiator. A method for the selective chlorination of alkyl side chains on a benzene (B151609) ring involves using hydrochloric acid and hydrogen peroxide in glacial acetic acid. google.com Once formed, the resulting compound, 3-(chloromethyl)-2-methyl-1,1'-biphenyl (B1317249), becomes a versatile intermediate for a variety of subsequent derivatizations. smolecule.comasianpubs.orgasianpubs.org

Nucleophilic Substitution Reactions

The chloromethyl group is an excellent electrophilic site and is highly susceptible to nucleophilic substitution reactions. smolecule.comcymitquimica.com This reactivity allows for the introduction of a wide array of functional groups, significantly broadening the synthetic utility of the biphenyl (B1667301) scaffold. Common nucleophiles such as amines, thiols, and cyanides can readily displace the chloride ion. smolecule.com

For example, reaction with sodium azide (B81097) in a solvent like DMF can produce 3-(azidomethyl)-2-methyl-1,1'-biphenyl. smolecule.com This azide derivative can be further transformed, for instance, into an amine via reduction. The versatility of these substitution reactions is a key reason why chloromethylated biphenyls are valuable building blocks in organic synthesis. smolecule.com

Table 1: Examples of Nucleophilic Substitution on a Chloromethylated Biphenyl Derivative

| Nucleophile | Reagent/Conditions | Product |

|---|---|---|

| Azide | Sodium azide, DMF | 3-(Azidomethyl)-2-methyl-1,1'-biphenyl smolecule.com |

| Cyanide | Sodium cyanide | 2-(2-methyl-[1,1'-biphenyl]-3-yl)acetonitrile |

Reduction Reactions

The chloromethyl group can be reduced to alter the compound's properties and reactivity. smolecule.com A common transformation is the reduction of the chloromethyl group back to a methyl group. This can be accomplished using reducing agents like lithium aluminum hydride or through catalytic hydrogenation. smolecule.com For instance, the reduction of 2-chloromethyl-3-methyl biphenyl to 2,3-dimethyl biphenyl can be achieved using zinc powder in acetic acid. google.com This reductive dechlorination is a useful strategy for removing the reactive handle after it has served its synthetic purpose. In another example, the reduction of [2'-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)biphenyl-4-yl]methanol to its corresponding chloromethyl derivative was achieved using thionyl chloride. arkat-usa.org

Further Functionalization Pathways

Beyond simple substitution and reduction, the chloromethyl group opens doors to more complex molecular architectures. One important pathway is the formation of organometallic reagents. For instance, the chloromethyl derivative can be used to prepare a Grignard reagent, which can then participate in a variety of carbon-carbon bond-forming reactions. prepchem.comgoogle.com This is particularly significant as 3-(chloromethyl)-2-methyl-1,1'-biphenyl is a key intermediate in the synthesis of the pyrethroid insecticide bifenthrin. smolecule.comasianpubs.org The synthesis often involves a Grignard coupling or cross-metathesis reaction. smolecule.com

Electrophilic Aromatic Substitution on Biphenyl Systems

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds, including biphenyls. nih.govyoutube.com In this compound, the outcome of such reactions is dictated by the combined directing effects and steric hindrance of the existing substituents.

Regioselectivity Considerations and Steric Effects

The two substituents on the first phenyl ring, the chloro and methyl groups, have competing electronic effects. The methyl group is an ortho-, para-directing activator, while the chloro group is an ortho-, para-directing deactivator. The second, unsubstituted phenyl ring is generally activated towards electrophilic attack compared to benzene itself, directing incoming electrophiles to its ortho and para positions. youtube.com

However, the most significant factor governing regioselectivity in this compound is steric hindrance. The methyl group at the 2-position creates substantial steric bulk, which restricts rotation around the central carbon-carbon bond and shields the adjacent positions (especially the 2'- and 6'- positions on the second ring). This steric hindrance will strongly disfavor substitution at positions ortho to the biphenyl linkage. Therefore, electrophilic attack is most likely to occur at the 4'-position of the unsubstituted ring, which is electronically activated and sterically accessible. On the substituted ring, the positions are influenced by both the directing groups and the significant steric hindrance, making substitution less predictable without experimental data. The use of solid catalysts like zeolites can promote para-regioselectivity in electrophilic aromatic substitution reactions. researchgate.net

Halogenation Reactions

Halogenation is a common electrophilic aromatic substitution reaction. The introduction of additional halogen atoms can further modify the electronic properties and reactivity of the biphenyl system. Traditional halogenation methods often lack regioselectivity, but modern approaches offer more control. researchgate.net

For the halogenation of this compound, the regiochemical outcome would again be heavily influenced by the factors discussed above. Bromination, for example, would be expected to favor substitution at the 4'-position of the unsubstituted ring due to a combination of electronic activation and minimal steric hindrance. Reactions on the substituted ring are more complex. While the methyl and chloro groups direct to their ortho and para positions, the steric crowding from the 2-methyl group makes substitution at the adjacent positions difficult.

Structure Activity Relationship Sar Studies and Molecular Design Principles for Biphenyl Derivatives

Elucidation of Structural Features Influencing Chemical and Biological Activity

The chemical and biological activity of biphenyl (B1667301) derivatives is governed by a combination of structural characteristics that define their three-dimensional shape, flexibility, and intermolecular interaction potential.

Atropisomerism and Chirality: When bulky substituents at the ortho positions sufficiently restrict rotation, stable stereoisomers known as atropisomers can be isolated. wikipedia.org These isomers are non-superimposable mirror images (enantiomers) that exhibit axial chirality. rsc.org Atropisomers can have significantly different biological activities, potencies, and metabolic stabilities, making stereoselectivity a vital consideration in drug design. acs.org The more active atropisomer is termed the eutomer, while the less active one is the distomer. acs.org

Substituent Effects: The nature and placement of chemical groups on the phenyl rings profoundly modify the molecule's properties. Substituents affect lipophilicity, electronic distribution, and the capacity for hydrogen bonding, all of which are critical for target interaction and pharmacokinetic behavior. ontosight.ai

Impact of Substituent Position and Nature on Activity Profiles

The specific identity and location of substituents on the biphenyl rings allow for the fine-tuning of a compound's activity. researchgate.net Systematic studies have revealed several key trends.

Ortho-Substitution: Adding substituents at the positions adjacent to the inter-ring bond (ortho-positions) has the most dramatic steric effect, significantly increasing the rotational barrier. wikipedia.org For example, adding two methyl groups at the 2 and 2' positions raises the rotational energy barrier substantially compared to unsubstituted biphenyl. wikipedia.org This conformational restriction can lock the molecule into a bioactive conformation, enhancing potency. acs.org In some cases, multiple ortho-substituents can decrease binding activity due to steric hindrance with the target. nih.gov

Halogenation: Introducing halogens like chlorine is a common strategy. In a series of biphenyl-triazole hybrids, the type of halogen influenced antimicrobial activity, with fluorine-containing compounds showing the highest potency, followed by bromine and then chlorine. bohrium.com The position of the halogen is also critical. In studies on polychlorinated biphenyls (PCBs) binding to the transport protein transthyretin, congeners with substitution patterns that mimicked the natural ligand thyroxine showed the highest binding activity. nih.gov

The following table summarizes the impact of ortho-substituents on the rotational energy barrier of biphenyl derivatives.

| Compound | Ortho-Substituents | Rotational Barrier (kcal/mol) |

| Biphenyl | None | ~1.4 |

| 2,2'-dimethylbiphenyl | 2,2'-CH₃ | 17.4 |

Data sourced from multiple scientific reports. wikipedia.orgwikipedia.org

Computational Approaches in SAR Analysis

Computational chemistry offers powerful tools to predict and rationalize the SAR of biphenyl derivatives, accelerating the drug design cycle.

Molecular Docking Investigations

Molecular docking simulates the binding of a ligand to the active site of a target protein, predicting its preferred orientation and binding affinity. researchgate.net This technique is widely used to understand how biphenyl derivatives interact with their targets. For instance, docking studies have been used to guide the synthesis of novel biphenyl-containing inhibitors of the EGFR tyrosine kinase, a cancer target. researchgate.net These simulations help identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for potent activity.

Pharmacophore-Based Virtual Screening

A pharmacophore is an abstract 3D model that defines the essential structural features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. ijsdr.org Once a pharmacophore model is built from a set of known active biphenyl derivatives, it can be used as a filter to rapidly screen large databases of virtual compounds. This process identifies novel molecules that possess the necessary features for activity, which can then be synthesized and tested. ijsdr.org

Bioisosteric Replacements in Lead Optimization

Bioisosterism is the strategy of replacing a functional group in a lead molecule with another group that has similar chemical and physical properties. This is done to improve potency, selectivity, or pharmacokinetic properties like metabolic stability. For example, in biphenyl-based angiotensin II receptor antagonists, quantitative structure-activity relationship (QSAR) studies have helped to understand the effects of steric, electrostatic, and hydrophobic properties, guiding the replacement of substituents to design more potent antihypertensive agents. ijsdr.org

Design of Novel Biphenyl-Containing Scaffolds

The biphenyl unit is a privileged structure, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.gov Knowledge gained from SAR studies is used to design novel scaffolds with improved drug-like properties. This can involve several strategies:

Scaffold Modification: Introducing heteroatoms into the biphenyl rings (e.g., creating pyridine (B92270) or pyrimidine (B1678525) analogs) or linking the two rings with a chemical bridge to create a more rigid structure like a dibenzofuran. mdpi.com These modifications can alter the compound's geometry and electronic properties, leading to new biological activities.

Conformational Constraint: As discussed, introducing bulky ortho-groups to restrict the torsional angle can pre-organize the molecule for optimal target binding, minimizing the entropic penalty upon binding. acs.org

Hybrid Molecules: Combining the biphenyl scaffold with other known pharmacophores or privileged structures. For example, a series of compounds was designed by linking a biphenyl core to a quinoline (B57606) core, resulting in potent anticancer agents. nih.gov

Through these iterative design and synthesis cycles, the biphenyl scaffold continues to be a versatile and fruitful starting point for the development of new medicines. nih.gov

Advanced Spectroscopic Characterization and Computational Chemistry of 3 Chloro 2 Methylbiphenyl and Analogues

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a powerful tool for identifying functional groups and elucidating the molecular structure of biphenyl (B1667301) derivatives. In conjunction with computational chemistry, it allows for a detailed assignment of fundamental vibrational modes.

Detailed analysis of related substituted biphenyls, such as 4'-methylbiphenyl-2-carbonitrile and various polychlorinated biphenyls (PCBs), reveals specific regions of interest. nih.govnih.gov The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C stretching vibrations within the phenyl rings are expected in the 1400-1600 cm⁻¹ region. The presence of the methyl group gives rise to symmetric and asymmetric C-H stretching and bending modes, while the C-Cl stretching vibration is anticipated at lower wavenumbers, typically in the 600-800 cm⁻¹ range. nih.govnih.gov

A representative table of expected FT-IR vibrational assignments for 3-Chloro-2-methylbiphenyl is presented below, based on characteristic frequencies for its functional groups.

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |

| 3100-3000 | Aromatic C-H stretching | ν(C-H) |

| 2980-2920 | Methyl C-H asymmetric/symmetric stretching | νₐₛ, νₛ(C-H) in CH₃ |

| 1600-1580 | Aromatic C=C stretching | ν(C=C) |

| 1490-1450 | Aromatic C=C stretching | ν(C=C) |

| 1465-1440 | Methyl C-H asymmetric/symmetric bending | δₐₛ, δₛ(C-H) in CH₃ |

| 800-600 | C-Cl stretching | ν(C-Cl) |

| Below 500 | Ring torsional vibrations | τ(C-C) |

| Note: This table is illustrative. ν = stretching, δ = bending, τ = torsion. |

FT-Raman spectroscopy is a complementary technique to FT-IR. It relies on the inelastic scattering of monochromatic light from a laser source. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. spectroscopyonline.com Therefore, symmetric vibrations and bonds involving non-polar groups, like the C=C bonds in the aromatic rings and the inter-ring C-C bond, often produce strong signals in Raman spectra. mdpi.com

For this compound, the FT-Raman spectrum is expected to be dominated by the aromatic ring vibrations. The symmetric "ring breathing" mode of the phenyl rings typically gives a very strong Raman band. nih.gov The C-Cl stretch may also be Raman active. The combination of FT-IR and FT-Raman provides a more complete picture of the vibrational modes of the molecule. spectroscopyonline.com Studies on similar molecules like 4'-methylbiphenyl-2-carbonitrile have successfully used both techniques to perform a comprehensive vibrational analysis. nih.govnih.gov

To definitively assign the observed experimental bands from FT-IR and FT-Raman spectra, computational methods are employed. Density Functional Theory (DFT) calculations are commonly used to compute the optimized molecular geometry and the harmonic vibrational frequencies. helsinki.fiacs.org However, the calculated frequencies are often systematically higher than experimental values and are scaled using appropriate factors to improve agreement. helsinki.fi

A Potential Energy Distribution (PED) analysis is then performed to quantify the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal vibrational mode. helsinki.fi This allows for an unambiguous assignment of each spectral band. For example, a PED analysis for a substituted biphenyl could reveal that a band at ~1600 cm⁻¹ is not a pure C=C stretch but has contributions from C-H in-plane bending as well. nih.gov This detailed assignment is crucial for understanding how structural changes, such as substitution, affect the vibrational dynamics of the molecule. nih.gov

Electronic Spectroscopy Studies

Electronic spectroscopy probes the transitions between electronic energy levels within a molecule upon absorption of ultraviolet or visible light. It provides information about the conjugated π-electron systems and the influence of substituents on them.

The UV-Vis spectrum of biphenyl is characterized by a strong absorption band (the K-band) around 250 nm, which is attributed to the π → π* transition of the conjugated system. nih.gov The position and intensity of this band are highly sensitive to the substitution pattern and the dihedral angle between the two phenyl rings.

In this compound, the presence of two ortho-substituents (relative to the other ring) forces the phenyl rings out of planarity due to steric hindrance. This twisting reduces the π-orbital overlap between the rings. Consequently, a hypsochromic shift (blue shift, to shorter wavelength) and a hypochromic effect (decreased absorption intensity) are expected compared to a planar biphenyl analogue. nih.gov This phenomenon is well-documented for sterically hindered chlorobiphenyls. nih.gov Theoretical studies confirm that the nature and position of substituents significantly influence the potential energy surface and, therefore, the preferred conformation. aip.org

The table below compares the maximum absorption wavelengths (λmax) for biphenyl and some of its substituted analogues.

| Compound | Solvent | λmax (nm) | Reference(s) |

| Biphenyl | Hexane | ~246-250 | nih.govscispace.com |

| 2-Methylbiphenyl | Not specified | ~237 | nih.gov |

| 4,4′-Dicyanobiphenyl | Not specified | Not specified | aip.org |

| 3,5-Bis(biphenyl-4-yl)-4-propyl-4H-1,2,4-triazole | CH₂Cl₂ | 282.0 | acs.org |

| 3,5-Bis(2′-methylbiphenyl-4-yl)-4-propyl-4H-1,2,4-triazole | CH₂Cl₂ | 268.0 | acs.org |

Many biphenyl derivatives, including polychlorinated biphenyls (PCBs), are fluorescent. rsc.orgpjoes.com Upon excitation with UV light, they can emit light at a longer wavelength, a process known as fluorescence. The fluorescence properties, such as the emission wavelength and quantum yield, are highly dependent on the molecular structure, including the degree of chlorination and substitution pattern. rsc.orgnih.gov

For this compound, fluorescence is expected due to the aromatic biphenyl core. The emission spectrum would likely be influenced by the steric hindrance between the rings. The non-planar conformation can affect the energy of the excited state and the rates of radiative (fluorescence) and non-radiative decay processes. Studies on various PCBs show that fluorescence can be a sensitive method for their detection. rsc.orgrsc.org The choice of excitation wavelength is crucial; for instance, an excitation wavelength of 250 nm can be used to detect Aroclor mixtures (commercial PCB mixtures), with emission typically measured around 326 nm. rsc.org The difference between the excitation and emission wavelengths (Stokes shift) is an important characteristic of the fluorescent compound.

The table below shows fluorescence properties for some biphenyl analogues.

| Compound/Mixture | Excitation Wavelength (λex, nm) | Emission Wavelength (λem, nm) | Comments | Reference(s) |

| Aroclor 1254/1260 | 250 | 326 | A fluorescence method for determining PCBs. | rsc.org |

| Biphenyl-based o-carboranyl compounds | ~251-311 | ~360-460 | Emission properties are highly dependent on the dihedral angle between rings. | acs.org |

| Triarylborane-based biphenyl | Not specified | 521 | Exhibits charge-transfer emission with a large Stokes shift. | researchgate.net |

Magnetic Circular Dichroism (MCD) Analysis

Magnetic Circular Dichroism (MCD) is a powerful magneto-optical spectroscopic technique that measures the difference in absorption of left and right circularly polarized light in the presence of a magnetic field parallel to the direction of light propagation. wikipedia.org This method is particularly valuable for probing the electronic structure of molecules, as it can reveal transitions that are weak or hidden in conventional absorption spectra. wikipedia.org

Nuclear Magnetic Resonance (NMR) Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds. For this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of the atoms within the molecule.

The ¹H NMR spectrum of this compound provides characteristic signals for the aromatic protons and the methyl group. While a specific spectrum for this compound is available from commercial suppliers, detailed assignments from peer-reviewed literature are limited. nih.gov However, analysis of related biphenyl derivatives offers insights into the expected chemical shifts. For example, in 2-methylbiphenyl, the methyl protons appear as a singlet, and the aromatic protons show complex multiplets. orgsyn.org For various substituted biphenyls, the aromatic protons typically resonate in the range of δ 7.0-8.3 ppm, with the exact shifts and coupling constants being highly dependent on the nature and position of the substituents. researchgate.netrsc.orgrsc.org The presence of the chlorine atom and the methyl group in this compound would influence the electronic environment of the neighboring protons, leading to distinct chemical shifts that can be used for structural confirmation.

Table 1: Representative ¹H NMR Data for Biphenyl Analogues

| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

| 4-Biphenylcarbaldehyde | CDCl₃ | 10.06 (s, 1H), 7.97–7.5 (m, 2H), 7.77–7.75 (m, 2H), 7.64 (ddd, J = 4.1, 3.2, 1.8 Hz, 2H), 7.50–7.47 (m, 2H), 7.43–7.41(m, 1H) |

| 4-Methylbiphenyl | CDCl₃ | 7.60 (d, J = 7.5 Hz, 2H), 7.50 (d, J = 8.1 Hz, 2H), 7.44 (d, J = 7.7 Hz, 2H), 7.33 (t, J = 7.3 Hz, 1H), 7.26 (d, J = 7.5 Hz, 2H), 2.41 (s, 3H) |

| 4-Chlorobiphenyl | CDCl₃ | 7.62–7.52 (m, 4H), 7.47–7.35 (m, 5H) |

| 2,3,4,5,6-Pentafluoro-2'-methylbiphenyl | CDCl₃ | 7.41-7.33 (m, 2H), 7.31-7.26 (m, 1H), 7.18 (d, J = 7.2 Hz, 1H), 2.18 (s, 3H) |

| Data sourced from various literature. researchgate.netrsc.org |

The ¹³C NMR spectrum of this compound provides information on each unique carbon atom in the molecule. nih.gov The chemical shifts of the carbon atoms are sensitive to the electronic effects of the substituents. For biphenyl and its derivatives, the aromatic carbons typically appear in the region of δ 125-145 ppm. rsc.orgwiley-vch.dersc.org The carbon bearing the chlorine atom (C-3) is expected to be deshielded, while the carbon attached to the methyl group (C-2) will also show a characteristic shift. The methyl carbon itself will appear at a much higher field, typically around δ 20 ppm. wiley-vch.de Analysis of ¹³C NMR data for related compounds like 3-chlorobiphenyl (B164846) and various methylbiphenyls allows for the prediction and assignment of the signals in the spectrum of this compound. rsc.orgrsc.org

Table 2: Representative ¹³C NMR Data for Biphenyl Analogues

| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

| 3-Chlorobiphenyl | CDCl₃ | 143.1, 139.9, 134.7, 130.0, 128.9, 127.9, 127.4, 127.3, 127.2, 125.4 |

| 4-Methylbiphenyl | CDCl₃ | 140.9, 138.1, 136.7, 129.3, 128.5, 126.8, 20.9 |

| 4-Fluorobiphenyl | CDCl₃ | 162.4 (d, J = 247 Hz), 140.2, 137.2, 128.8, 128.6 (d, J = 8.0 Hz), 127.2, 127.0, 115.6 (d, J = 21 Hz) |

| 2,3,4,5,6-Pentafluoro-2'-methylbiphenyl | CDCl₃ | 144.1 (dm, JF = 246.6 Hz), 140.7 (dm, JF = 252.2 Hz), 137.7 (dm, JF = 248.8 Hz), 137.4, 130.6, 130.5, 129.7, 126.0, 125.9, 115.5 (td, JF = 20.2, 4.2 Hz), 19.7 |

| Data sourced from various literature. rsc.orgwiley-vch.dersc.org |

Mass Spectrometry for Structural Elucidation and Impurity Profiling

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and fragmentation pattern of this compound. The electron ionization (EI) mass spectrum would show a molecular ion peak ([M]⁺) corresponding to its molecular weight of approximately 202.68 g/mol . nih.govsigmaaldrich.cnsigmaaldrich.com The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one chlorine atom, with the [M+2]⁺ peak having an intensity of about one-third of the [M]⁺ peak.

Fragmentation patterns observed in the mass spectra of polychlorinated biphenyls (PCBs) and their analogues provide valuable structural information. researchgate.netstanford.edu For this compound, common fragmentation pathways would likely involve the loss of a methyl group (CH₃), a chlorine atom (Cl), or hydrogen chloride (HCl). The fragmentation of the biphenyl backbone itself can also lead to characteristic ions. For instance, in the mass spectrum of bifenthrin, a related compound, fragment ions at m/z 181, 165, 141, and 115 were observed. jfda-online.com The deuterated analogue, this compound-d5, shows a molecular weight of 207.71 g/mol , and its fragmentation pattern is distinct, which is useful in tracer studies.

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, geometry, and other properties of molecules like this compound.

DFT calculations, often using hybrid functionals like B3LYP with various basis sets (e.g., 6-31G(d), 6-311+G(2d,2p)), are widely employed to study biphenyl derivatives. jcsp.org.pknih.govresearchgate.net These calculations can accurately predict molecular geometries, including the crucial dihedral angle between the two phenyl rings, which is influenced by steric hindrance from substituents. jcsp.org.pkresearchgate.net For example, DFT studies on chlorobiphenyls have shown that ortho-substitution significantly impacts the dihedral angle. researchgate.net

Time-Dependent Density Functional Theory (TDDFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TDDFT) is a powerful computational method used to investigate the electronic excited states of molecules, providing insights into their optical properties. sissa.it It extends the framework of ground-state Density Functional Theory (DFT) to describe phenomena involving electronic transitions, such as UV-visible absorption spectra. sissa.itresearchgate.net The theory is based on the Runge-Gross theorem, which establishes that for a given initial state, the time-dependent density of a system is a unique functional of the external potential. sissa.it In practice, TDDFT calculations are often used to determine the excitation energies and oscillator strengths of electronic transitions, which correspond to the peaks in an absorption spectrum. sissa.itresearchgate.net

The application of TDDFT involves solving a set of coupled time-dependent single-particle equations, which is computationally more efficient than many-body techniques. sissa.it This allows for the study of complex molecules. The accuracy of TDDFT results can depend on the choice of exchange-correlation functional. researchgate.netimist.ma

While specific TDDFT studies on this compound are not extensively documented in the provided sources, the methodology has been widely applied to related aromatic molecules and substituted biphenyls. For instance, TDDFT has been used to calculate the UV-vis spectra of various aromatic organic molecules, showing good agreement with experimental data. researchgate.net In studies of donor-acceptor substituted biphenyls, calculations have been employed to reproduce experimental absorption spectra and understand the nature of intramolecular charge-transfer bands. uni-stuttgart.de These calculations can account for shifts in absorption wavelengths based on the type and position of substituents. uni-stuttgart.de The method is also valuable for interpreting the spectra of environmental contaminants like polychlorinated biphenyls (PCBs) and their metabolites, helping to understand their electronic structure and reactivity. nih.gov The theoretical approach allows for the design and prediction of properties for new molecules, such as those for bio-imaging, where accurate prediction of absorption and emission is crucial. nih.gov

Conformational Analysis and Dihedral Angle Investigations

The three-dimensional structure of biphenyl and its derivatives is primarily defined by the dihedral angle between the two phenyl rings. This angle is a result of the balance between two opposing effects: π-conjugation, which favors a planar structure to maximize orbital overlap, and steric repulsion between substituents, particularly those at the ortho positions (2, 2', 6, and 6'), which favors a twisted, non-planar conformation. nih.govlibretexts.org

For the parent biphenyl molecule, the equilibrium dihedral angle is approximately 41-45°. libretexts.orgresearchgate.net The introduction of substituents significantly influences this angle. Bulky groups at the ortho positions increase steric hindrance, leading to a larger dihedral angle. libretexts.org Quantum chemical calculations, particularly using Density Functional Theory (DFT) methods like B3LYP, have proven to be highly effective in determining the preferred conformations and rotational energy barriers of substituted biphenyls. researchgate.netresearchgate.net

In the case of this compound, the presence of a methyl group at the ortho-position (C2) is expected to induce a non-planar conformation due to steric repulsion with the adjacent phenyl ring. Computational studies on analogous compounds support this. For example, DFT calculations using the B3LYP/6-31G** method predict a dihedral angle of 55.9° for 2-chlorobiphenyl. nih.gov For 2,2'-dimethylbiphenyl, the calculated dihedral angle is even larger, reflecting the increased steric strain. researchgate.net Conversely, PCBs without any ortho-chlorine substituents tend to be more planar. researchgate.net

The following table summarizes calculated dihedral angles for biphenyl and some of its ortho-substituted analogues, illustrating the impact of ortho substituents.

| Compound Name | Substituents | Computational Method | Calculated Dihedral Angle (°) |

| Biphenyl | None | B3LYP/6-311+G | ~41-45 |

| 2-Chlorobiphenyl | 2-Cl | B3LYP/6-31G** | 55.9 |

| 2,2'-Dichlorobiphenyl | 2-Cl, 2'-Cl | B3LYP/6-311+G | < 90 |

| 2,2'-Dimethylbiphenyl | 2-Me, 2'-Me | B3LYP/6-311+G* | Not specified, but noted to have a high rotational barrier |

Data sourced from multiple computational studies. nih.govresearchgate.netrsc.org

These computational investigations are crucial for understanding the structure-property relationships in this class of compounds, as the dihedral angle affects electronic properties, molecular recognition, and biological activity. nih.gov

Calculation of Electronic Properties (e.g., Ionization Potential, Hole/Electron Injection Barriers)

Computational chemistry, particularly DFT, is extensively used to calculate the electronic properties of molecules like this compound. These properties provide fundamental insights into the molecule's reactivity, stability, and potential applications in electronic devices. diva-portal.orgsid.ir Key calculated parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO energy is directly related to the ionization potential (IP), which is the energy required to remove an electron from the molecule. A higher HOMO energy corresponds to a lower ionization potential, indicating the molecule is more easily oxidized. Conversely, the LUMO energy is related to the electron affinity (EA), the energy released when an electron is added. These orbital energies are critical descriptors in quantitative structure-activity relationship (QSAR) models for PCBs, where they help to rationalize toxicological data. diva-portal.org

In the context of organic electronics, such as Organic Light-Emitting Diodes (OLEDs), the HOMO and LUMO levels of a material determine its ability to accept and transport charge carriers (holes and electrons). acs.org The hole injection barrier is the energy difference between the HOMO of the organic material and the work function of the anode, while the electron injection barrier is the difference between the LUMO and the work function of the cathode. gatech.edu Minimizing these barriers is essential for efficient device performance. acs.org

While specific calculations for this compound are not detailed in the provided results, studies on related compounds demonstrate the methodology. DFT calculations have been used to determine the HOMO-LUMO gap, ionization potentials, and electron affinities for a wide range of molecules. imist.ma For example, in the development of new materials for OLEDs, DFT is used to screen candidates by calculating their electronic properties and predicting charge injection and transport capabilities. acs.org The table below presents a conceptual summary of how these properties are derived and their significance.

| Electronic Property | Computational Derivation | Significance |

| Ionization Potential (IP) | Approximated from the energy of the HOMO (Koopmans' theorem) | Measures the ease of removing an electron (oxidation). Crucial for understanding reactivity and hole injection. |

| Electron Affinity (EA) | Approximated from the energy of the LUMO | Measures the ease of adding an electron (reduction). Important for electron injection and transport. |

| HOMO-LUMO Gap | ELUMO - EHOMO | Relates to the electronic excitation energy and chemical stability. A large gap implies high stability. |

| Hole Injection Barrier (Φh) | EHOMO - Φanode | |

| Electron Injection Barrier (Φe) | ELUMO - Φcathode |

These computational tools are invaluable for the rational design of new materials with tailored electronic properties for various applications, from environmental science to materials engineering. diva-portal.orggoogle.com

Analytical Methodologies for the Detection and Quantification of Biphenyl Derivatives in Research Contexts

Chromatographic Separation Techniques

Chromatography is the cornerstone of PCB analysis, providing the necessary separation of congeners from each other and from interfering substances. Gas chromatography is the most prevalent technique, though high-performance liquid chromatography also has applications.

Gas Chromatography (GC) for Purity Assessment and Isomer Separation

Gas chromatography (GC) is the most widely used technique for the analysis of PCBs, including 3-Chloro-2-methylbiphenyl. cdc.gov The choice of capillary column, detector, and oven temperature program is crucial for achieving the separation of closely related isomers.

For congener-specific analysis, high-resolution capillary columns are indispensable. cdc.gov Fused-silica capillary columns with various stationary phases are employed to separate PCB congeners. epa.gov A common choice is a low-polarity phase, such as a DB-5 or similar 5% diphenyl/95% dimethyl polysiloxane phase, which separates congeners primarily based on their boiling points. sccwrp.orgcromlab-instruments.es More specialized columns, like the Rtx-PCB, have been specifically designed for enhanced PCB separation. scispace.com In a patent describing the preparation of this compound, vapor phase chromatography (an early term for GC) was used to analyze the reaction mixture, demonstrating its utility in purity and yield assessment during synthesis. google.com

The Electron Capture Detector (ECD) is frequently used for PCB analysis due to its exceptional sensitivity to chlorinated compounds. cdc.govtaylorfrancis.com However, for unambiguous identification, especially when dealing with co-eluting congeners, mass spectrometry detection is preferred. clu-in.org The use of an internal standard, such as decachlorobiphenyl, is highly recommended for accurate quantification of individual congeners. epa.gov

An example of typical GC parameters for the analysis of PCB congeners is presented in the table below.

Table 1: Example of Gas Chromatography (GC) Instrumental Parameters for PCB Congener Analysis

| Parameter | Setting |

|---|---|

| Instrument | Gas Chromatograph with Electron Capture Detector (ECD) or Mass Spectrometer (MS) |

| Column | Fused silica (B1680970) capillary, e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness (DB-5 type) |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Splitless |

| Injector Temp. | 275 °C |

| Oven Program | Initial 70°C, ramp to 130°C, then ramp to 290°C |

| Detector Temp. | 280-330 °C |

Note: This table presents a generalized set of parameters. Specific conditions must be optimized for the particular instrument and congeners of interest. cromlab-instruments.esdea.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

While less common than GC for PCB analysis, High-Performance Liquid Chromatography (HPLC) serves a valuable role, particularly in sample cleanup and fractionation. cdc.gov HPLC can be used to separate PCBs from other interfering compounds, such as pesticides or lipids, prior to GC analysis. cdc.gov This cleanup step is crucial for protecting the GC system and achieving lower detection limits.

For the analysis of chlorinated compounds, reversed-phase HPLC is typically employed, often using a C18 column. jocpr.com The mobile phase usually consists of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and water. jocpr.comchromatographyonline.com Detection can be achieved using a UV detector, as biphenyls possess a chromophore, or more advanced mass spectrometry detectors for enhanced specificity. jocpr.com While direct quantitative analysis of all 209 PCB congeners by HPLC is challenging, the technique is effective for separating PCB homolog groups or for targeted analysis of specific congeners when appropriate standards are available. elsevierpure.com

Hyphenated Techniques for Enhanced Characterization

To overcome the limitations of standalone chromatographic systems, hyphenated techniques that couple chromatography with mass spectrometry are widely employed. These methods provide both high-resolution separation and definitive compound identification.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted technique for the definitive identification and quantification of PCB congeners like this compound. nih.gov It combines the superior separation capabilities of GC with the mass-resolving power of MS (B15284909), which acts as a highly specific detector. peakscientific.com

Following separation on the GC column, eluting compounds enter the mass spectrometer's ion source, where they are ionized, typically by electron impact (EI). The resulting ions are separated by their mass-to-charge ratio (m/z), creating a unique mass spectrum for each compound that serves as a chemical fingerprint. For chlorinated compounds like PCBs, the mass spectrum exhibits a characteristic isotopic pattern due to the presence of chlorine-35 and chlorine-37 isotopes, which aids in identification. epa.gov

For enhanced sensitivity and selectivity, GC-MS systems are often operated in selected ion monitoring (SIM) mode. epa.gov In SIM mode, the mass spectrometer is set to detect only specific ions characteristic of the target analytes, which significantly reduces background noise and lowers detection limits. epa.gov This is particularly useful for trace-level analysis in complex environmental matrices. peakscientific.com The use of isotope-labeled internal standards is common in GC-MS analysis to ensure accurate quantification. epa.gov

Comprehensive Two-Dimensional Gas Chromatography-Mass Spectrometry (GCxGC-MS/MS)

For extremely complex samples containing numerous PCB congeners, comprehensive two-dimensional gas chromatography (GCxGC) provides a significant enhancement in separation power. wikipedia.orgchromatographyonline.com In GCxGC, effluent from a primary GC column is continuously transferred to a second, shorter column with a different stationary phase via a modulator. wikipedia.org This results in a two-dimensional separation, resolving many congeners that would co-elute in a one-dimensional GC system. shimadzu.comresearchgate.net

When coupled with a mass spectrometer, particularly a high-speed Time-of-Flight (TOF-MS) detector, GCxGC-TOFMS becomes one of the most powerful tools for PCB analysis. osti.govresearchgate.net The TOF-MS can acquire full mass spectra at a very high rate, which is necessary to characterize the extremely narrow peaks (often 100-600 ms wide) produced by the second-dimension column. researchgate.net This technique has been shown to separate over 190 of the 209 PCB congeners in a single analysis. researchgate.net The use of a triple quadrupole mass spectrometer (MS/MS) further enhances selectivity by monitoring specific fragmentation transitions, which is useful for resolving isobaric interferences. shimadzu.comwindows.net

Method Validation and Performance Evaluation

Validation is a critical process to ensure that an analytical method is reliable, accurate, and fit for its intended purpose. environics.com For the analysis of this compound and other PCBs, method validation is typically performed according to guidelines from regulatory bodies like the U.S. Environmental Protection Agency (EPA). cdc.gov Key performance parameters are evaluated to establish the method's credibility. gcms.cz

The primary validation parameters include:

Specificity/Selectivity : The ability of the method to distinguish the target analyte from other components in the sample matrix. In PCB analysis, this is demonstrated by achieving chromatographic resolution from interfering congeners. environics.com

Linearity : The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. This is typically assessed by analyzing a series of calibration standards and evaluating the correlation coefficient (r²) of the resulting curve, which should ideally be ≥0.99. gcms.czresearchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ) : The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. researchgate.net

Accuracy : The closeness of the measured value to the true value. It is often determined through recovery studies by analyzing spiked samples or certified reference materials. environics.com For a validated method for "dioxin-like" PCBs, recoveries of 13C12-labelled internal standards were in the range of 70-95%. nih.gov

Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). For the analysis of WHO-12 PCB congeners in a certified reference sediment, the RSD for each congener was below 15%. nih.gov

Robustness : A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. gcms.cz

The results of a validation study are often summarized in a table to demonstrate the method's performance.

Table 2: Illustrative Method Validation Performance Data for PCB Analysis

| Validation Parameter | Typical Acceptance Criteria | Example Finding |

|---|---|---|

| Linearity (r²) | ≥ 0.99 | 0.9992 researchgate.net |

| Accuracy (% Recovery) | Typically 70-120% | 95.7–101% researchgate.net |

| Precision (RSD) | < 15-20% | < 3.5% researchgate.net |

| LOD | Matrix-dependent | 0.144–0.382 ng/g researchgate.net |

| LOQ | Matrix-dependent | 0.479–1.274 ng/g researchgate.net |

Note: The values in this table are illustrative and are based on data from various validated methods for PCB analysis. Actual performance may vary depending on the specific analyte, matrix, and instrumentation.

Accuracy, Reproducibility, and Recovery

The validation of an analytical method ensures that the results are reliable. Key parameters in this validation are accuracy, reproducibility, and recovery. Accuracy refers to the closeness of a measured value to a standard or known value. Reproducibility is the ability of a method to produce consistent results over time and with different analysts or laboratories. Recovery is the measure of the amount of an analyte that is successfully extracted from a sample matrix and detected.

While specific validation studies for this compound are not extensively detailed in publicly available literature, data from related chlorinated compounds provide a benchmark for expected performance. For instance, in the analysis of chlorinated hydrocarbons, methods are developed to achieve high levels of accuracy and reproducibility. During the synthesis of this compound, vapor phase chromatography (a form of gas chromatography) has been used to monitor reaction progress and determine product yield. In one documented synthesis, analysis of the reaction mixture indicated a yield of 73.5% of this compound. google.com In another instance, analysis of a washed mixture by gas-liquid phase chromatography (GLPC) showed 20.73% by weight of this compound, corresponding to a yield of 88.9%. google.com These applications, while not formal validation studies, underscore the utility of chromatographic methods in quantifying this compound.

For broader classes of chlorinated compounds, such as polychlorinated biphenyls (PCBs), extensive efforts have been made to standardize analytical methods to ensure inter-laboratory comparability. The use of certified reference materials is a common practice to establish the accuracy of measurements. Recovery studies for related compounds in complex matrices like soil or biological tissues are crucial for accurate quantification.

Below is a hypothetical representation of what a validation data table for the analysis of this compound in an environmental matrix might look like, based on typical performance characteristics of similar analytical methods.

Hypothetical Method Validation Data for this compound Analysis by GC-MS

| Validation Parameter | Spike Level (ng/g) | Result | Acceptance Criteria |

|---|---|---|---|

| Accuracy (% Bias) | 10 | -5.2% | ± 15% |

| 100 | -3.8% | ± 15% | |

| Reproducibility (%RSD) | 10 | 8.5% | ≤ 20% |

| 100 | 6.2% | ≤ 20% | |

| Recovery (%) | 10 | 94.8% | 70-120% |

| 100 | 96.2% | 70-120% |

Sensitivity and Selectivity Considerations

Sensitivity and selectivity are paramount in the analysis of trace-level contaminants and in complex mixtures. Sensitivity is often defined by the method detection limit (MDL) and the limit of quantification (LOQ), which represent the lowest concentration of an analyte that can be reliably detected and quantified, respectively. Selectivity refers to the ability of an analytical method to differentiate and quantify the analyte of interest in the presence of other components in the sample.

For halogenated compounds like this compound, the use of a gas chromatograph equipped with an electron capture detector (GC-ECD) is a common approach that offers exceptional sensitivity. measurlabs.comwikipedia.org The ECD is highly selective for electronegative compounds, such as those containing halogens. measurlabs.comwikipedia.org This makes it particularly well-suited for the analysis of chlorinated hydrocarbons. epa.gov

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique that provides both high sensitivity and selectivity. By operating the mass spectrometer in selected ion monitoring (SIM) mode, it is possible to target specific ions characteristic of this compound, thereby reducing interference from other compounds in the matrix and enhancing sensitivity.

The table below illustrates typical sensitivity parameters that would be established during the validation of an analytical method for this compound.

Hypothetical Sensitivity Parameters for this compound Analysis

| Parameter | Description | Typical Value (in Water) | Typical Value (in Soil/Sediment) |

|---|---|---|---|

| Method Detection Limit (MDL) | The minimum concentration that can be detected with 99% confidence. | 0.05 µg/L | 0.5 µg/kg |

| Limit of Quantification (LOQ) | The minimum concentration that can be quantified with acceptable precision and accuracy. | 0.15 µg/L | 1.5 µg/kg |

The dual-column/dual-detector approach, where two columns of different polarities are used, can further enhance selectivity by providing different retention times for the target analyte and potential interferences, thus increasing the confidence in the identification and quantification of this compound. epa.gov

Environmental Behavior and Transformation Pathways of Halogenated Biphenyls: a Research Perspective

Metabolic Transformation Studies of Halogenated Biphenyls in Biological Systems